molecular formula C20H24FN5 B6063419 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6063419
M. Wt: 353.4 g/mol
InChI Key: HHOPDSHWDNRPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a sophisticated small molecule designed for oncology research, specifically targeting protein kinase signaling pathways. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable framework recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . The structural core incorporates a flat heteroaromatic system that mimics purine bases, facilitating competitive binding at the ATP-binding site of various kinase targets, including the epidermal growth factor receptor (EGFR) . The specific substitution pattern is critical for its research value. The 3-(4-fluorophenyl) group serves as a terminal hydrophobic moiety intended to occupy the hydrophobic region I of the kinase ATP-binding pocket, while the 7-(4-ethylpiperazin-1-yl) side chain is a strategic modification designed to enhance solubility and influence interactions with the hydrophobic region II, a common feature in inhibitors based on fluoroquinolone scaffolds . The 2,5-dimethyl groups on the pyrazolo[1,5-a]pyrimidine core contribute to optimal steric and electronic properties. This deliberate molecular architecture makes it a valuable chemical probe for investigating dysregulated kinase activity in cancers such as non-small cell lung cancer (NSCLC) and breast cancer . Researchers can utilize this compound in in vitro enzymatic assays and cell-based studies to elucidate mechanisms of oncogenic signaling and resistance, and to explore structure-activity relationships (SAR) for the development of next-generation therapeutics . For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5/c1-4-24-9-11-25(12-10-24)18-13-14(2)22-20-19(15(3)23-26(18)20)16-5-7-17(21)8-6-16/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOPDSHWDNRPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent functionalization with 4-ethylpiperazine and further cyclization steps lead to the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent Variations at Position 7

The 4-ethylpiperazinyl group at position 7 is a key pharmacophore. Comparisons with analogs reveal:

  • 7-(4-(Pyridin-2-yl)piperazin-1-yl) Analogs: Replacing the ethyl group with a pyridinylpiperazine (e.g., 2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine, CAS 951953-66-5) increases molecular weight (416.49 vs.
  • 7-(Azepan-1-yl) Analogs : Substituting piperazine with azepane (7-(azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine) introduces a seven-membered ring, altering conformational flexibility and possibly reducing blood-brain barrier penetration due to increased hydrophobicity .

Aromatic Substituent Modifications at Position 3

  • 4-Fluorophenyl vs. 3,4-Dimethoxyphenyl : The compound 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1015544-11-2) replaces the fluorophenyl group with a dimethoxyphenyl moiety. This substitution increases polarity (C22H29N5O2 vs. C20H23FN4) and may shift activity toward adrenergic receptors due to the electron-donating methoxy groups .
  • Trifluoromethylphenyl Derivatives: Fluorinated analogs like 7-(difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (Ref: 10-F508135) exhibit enhanced metabolic stability but reduced solubility compared to non-fluorinated counterparts .

Methyl Group Positioning

  • 2,5-Dimethyl vs.

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7: 4-Ethylpiperazinyl; 3: 4-Fluorophenyl C20H23FN4 338.42 High CNS penetration potential
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine 7: 4-Ethylpiperazinyl; 3: 3,4-Dimethoxyphenyl C22H29N5O2 395.50 Enhanced polarity for peripheral targets
7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine 7: Azepan-1-yl; 3: 4-Fluorophenyl C20H23FN4 338.42 Increased hydrophobicity
Paltimatrectinib 5: Trifluoromethylpyrazole; 3: Difluorophenyl C21H16F5N7 461.41 Anticancer activity

Discussion of Pharmacological Implications

  • CRF1 Receptor Antagonism : The compound N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) demonstrates anxiolytic effects via CRF1 blockade, suggesting that ethylpiperazinyl analogs may share mechanistic pathways but require optimization for receptor subtype selectivity .

Biological Activity

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C17H22FN5O2
  • Molecular Weight : 347.39 g/mol
  • CAS Number : 956440-74-7

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly focusing on its antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antitumor activity against various cancer cell lines. For instance, a study evaluated the antitumor effects of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results demonstrated that these compounds could inhibit cell proliferation significantly when compared to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties. The compound was tested against various bacterial and fungal strains, revealing notable activity that suggests its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

Case Studies and Research Findings

StudyFindings
Synthesis and Antitumor Activity Evaluated against MCF-7, HCT-116, HepG-2; showed significant inhibition compared to Doxorubicin .
Antimicrobial Screening Demonstrated effectiveness against a range of bacterial and fungal pathogens .
Mechanistic Insights Induced apoptosis and cell cycle arrest in cancer cell lines .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.1–2.5 ppm, fluorophenyl protons at δ 7.2–7.6 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ = 394.19 for C21H22FN5) .
  • IR spectroscopy : Identify amine stretches (~3350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

How can molecular docking predict this compound’s mechanism of action?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) guide target identification:

  • Viral protease inhibition : Fluorophenyl occupies hydrophobic pockets in SARS-CoV-2 Mpro (binding energy ≤ -8.5 kcal/mol) .
  • Kinase selectivity : Ethylpiperazine forms salt bridges with Asp831 in EGFR, reducing off-target effects .
  • MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

What strategies improve purity during large-scale synthesis?

Basic Research Question

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 6:4) .
  • Recrystallization : Ethanol/water mixtures (7:3) remove unreacted precursors .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time .

How are structure-activity relationship (SAR) studies designed for this compound?

Advanced Research Question
SAR involves systematic substituent variation and bioactivity testing:

  • Core modifications : Replace pyrimidine with triazole to assess heterocycle impact .
  • Substituent libraries : Synthesize analogs with methoxy, trifluoromethyl, or nitro groups at position 3 .
  • In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7) and kinases (e.g., CDK2) .

How can computational methods streamline reaction optimization?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and machine learning accelerate discovery:

  • Reaction path screening : Identify low-energy pathways for cyclization using Gaussian09 .
  • Descriptor-based models : Predict optimal solvents/catalysts from historical data (e.g., SciFinder) .
  • Active learning : Iteratively refine conditions via feedback between simulations and lab experiments .

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